Tolperisone-d10 Hydrochloride

Übersicht

Beschreibung

Tolperison-d10 (Hydrochlorid) ist eine deuterierte Form von Tolperisonhydrochlorid, einem zentral wirkenden Muskelrelaxans. Es wird hauptsächlich zur Behandlung pathologisch erhöhter Muskelspannung eingesetzt, die durch neurologische Erkrankungen wie Multiple Sklerose, Myelopathie und Enzephalomyelitis verursacht wird . Die Deuterium-Markierung in Tolperison-d10 erhöht seine Stabilität und ermöglicht seinen Einsatz in verschiedenen wissenschaftlichen Forschungsanwendungen.

Wirkmechanismus

Tolperisone-d10 Hydrochloride: Mechanism of Action and Pharmacokinetics

This compound, also known as Tolperisone-d10, Hydrochloride, is a centrally acting muscle relaxant that has been in clinical use for over four decades . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on the action of this compound.

Target of Action

The primary targets of this compound are the sodium and calcium channels located in the nervous system tissue . It has a high affinity for these tissues, particularly in the brain stem, spinal cord, and peripheral nerves .

Mode of Action

This compound interacts with its targets by blocking the sodium and calcium channels . This blocking action is central to its function as a muscle relaxant .

Biochemical Pathways

It is known that the compound’s action on sodium and calcium channels plays a crucial role in its therapeutic effects .

Pharmacokinetics

This compound is almost completely absorbed from the gut and reaches its peak blood plasma concentration after 1.5 hours . It is extensively metabolized in the liver and kidneys . The elimination half-life of this compound is in two phases: the first phase lasts for 2 hours, and the second phase lasts for 12 hours . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of skeletal muscles . By blocking sodium and calcium channels, the compound helps to alleviate pathologically elevated skeletal muscle tone (spasticity) and related pains of different origin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, sudden cessation of this compound intake can lead to adverse effects such as macular haemorrhage . Furthermore, the European Medicines Agency recommends restricting the use of tolperisone-containing medicines to the treatment of adults with post-stroke spasticity .

Biochemische Analyse

Biochemical Properties

Tolperisone-d10 Hydrochloride, like its non-deuterated counterpart, is believed to block sodium and calcium channels . It has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves .

Cellular Effects

This compound’s effects on cells are primarily related to its muscle relaxant properties . By blocking sodium and calcium channels, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood . It is known to block sodium and calcium channels, which could lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that Tolperisone Hydrochloride has a half-life of about 1.5 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is metabolized primarily in the liver and kidneys . It is involved in metabolic pathways that interact with various enzymes and cofactors .

Transport and Distribution

This compound is distributed throughout the body, with the highest concentrations found in nervous system tissue, including the brain stem, spinal cord, and peripheral nerves .

Subcellular Localization

Given its high affinity for nervous system tissue, it is likely that it is localized to areas of the cell involved in nerve signal transmission .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

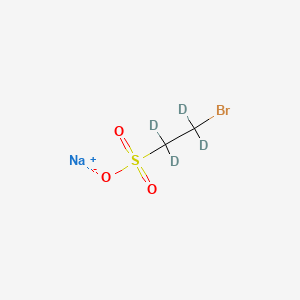

Tolperison-d10 (Hydrochlorid) wird durch Deuterierung von Tolperisonhydrochlorid synthetisiert. Der Prozess beinhaltet die Ersetzung von Wasserstoffatomen durch Deuteriumatome im Tolperisonmolekül. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich katalytischer Wasserstoff-Deuterium-Austauschreaktionen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Deuteriumgas (D2) und eines geeigneten Katalysators unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tolperison-d10 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von Hochdruckreaktoren und Spezialausrüstung, um eine effiziente Deuterierung sicherzustellen. Das Endprodukt wird durch Kristallisation und andere Trenntechniken gereinigt, um hochreines Tolperison-d10 (Hydrochlorid) zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Tolperison-d10 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Tolperison-d10 in seine Alkohol-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) für die Reduktion und Nucleophile wie Natriumhydroxid (NaOH) für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und umfassen kontrollierte Temperatur-, Druck- und pH-Werte.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind deuterierte Ketone, Alkohole und substituierte Derivate von Tolperison-d10. Diese Produkte werden oft in weiteren Forschungs- und Entwicklungsanwendungen verwendet.

Wissenschaftliche Forschungsanwendungen

Tolperison-d10 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als stabiles Isotop-markiertes Verbindung für die Verfolgung und Quantifizierung in chemischen Reaktionen verwendet.

Biologie: Wird in Studien zur Muskelentspannung und neurologischen Erkrankungen eingesetzt.

Medizin: Untersucht wegen seiner möglichen therapeutischen Wirkung bei der Behandlung von Muskelsteifheit und verwandten Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie eingesetzt

Wirkmechanismus

Tolperison-d10 (Hydrochlorid) entfaltet seine Wirkung durch Blockierung spannungsgesteuerter Natrium- und Calciumkanäle im zentralen Nervensystem. Diese Wirkung hemmt die Übertragung von Nervenimpulsen, was zu einer Muskelentspannung führt. Die Verbindung hat eine hohe Affinität zu Geweben des Nervensystems, insbesondere zum Hirnstamm, Rückenmark und peripheren Nerven .

Wissenschaftliche Forschungsanwendungen

Tolperisone-d10 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.

Biology: Employed in studies involving muscle relaxation and neurological disorders.

Medicine: Investigated for its potential therapeutic effects in treating muscle spasticity and related conditions.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Eperison: Ein weiteres zentral wirkendes Muskelrelaxans mit ähnlichen pharmakologischen Eigenschaften.

Lanperison: Eine verwandte Verbindung mit muskelrelaxierenden Wirkungen.

Inaperison: Ähnlich in Struktur und Funktion zu Tolperison.

Einzigartigkeit

Tolperison-d10 (Hydrochlorid) ist einzigartig aufgrund seiner Deuterium-Markierung, die seine Stabilität erhöht und eine präzise Verfolgung in wissenschaftlichen Studien ermöglicht. Dies macht es zu einem wertvollen Werkzeug in Forschungsanwendungen, bei denen eine genaue Quantifizierung und Analyse erforderlich sind .

Eigenschaften

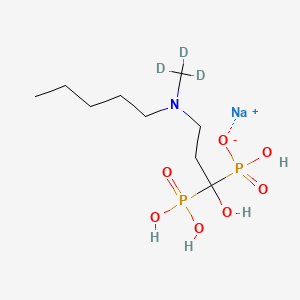

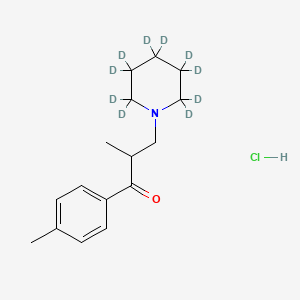

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUVYROEHQQAKL-XVKVVLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662210 | |

| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185160-65-9 | |

| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

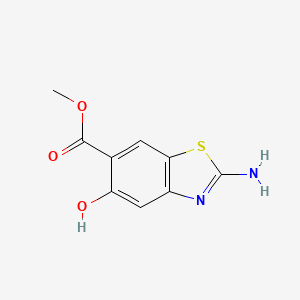

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

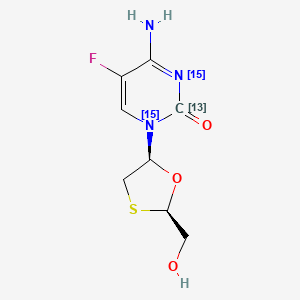

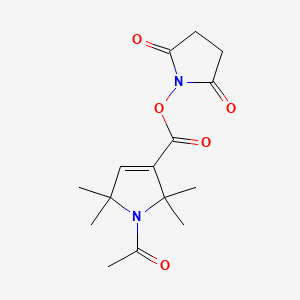

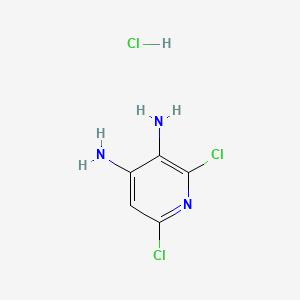

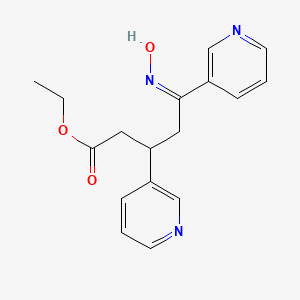

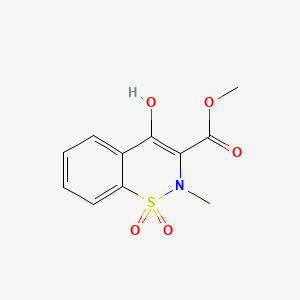

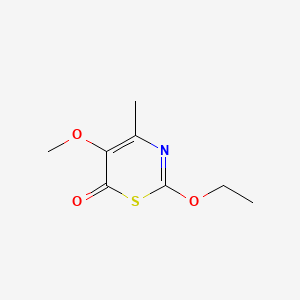

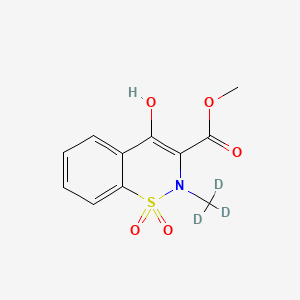

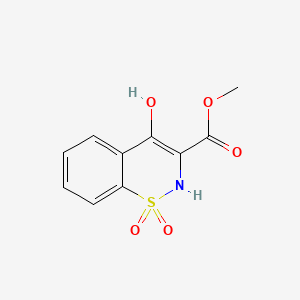

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.